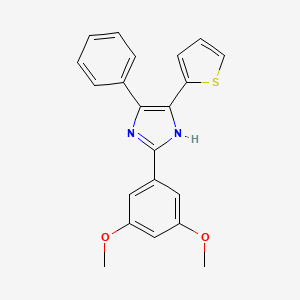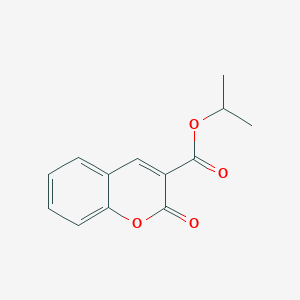
2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group, a phenyl group, and a thiophen-2-yl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the 3,5-dimethoxyphenyl group: This step involves the use of a suitable electrophile, such as a halogenated derivative of 3,5-dimethoxybenzene, in a nucleophilic substitution reaction.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Incorporation of the thiophen-2-yl group: This step involves the use of a thiophene derivative in a coupling reaction, such as a Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Coupling Reactions: The thiophen-2-yl group allows for coupling reactions such as Suzuki or Stille coupling, which can be used to introduce various substituents.
Aplicaciones Científicas De Investigación
2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known to exhibit various pharmacological activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2-(3,5-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can be compared with other imidazole derivatives, such as:
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the thiophen-2-yl group, which may affect its biological activity and chemical reactivity.
2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in properties.
2-(2,4-dihydroxyphenyl)-4,5-diphenyl-1H-imidazole: Contains hydroxyl groups instead of methoxy groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H18N2O2S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C21H18N2O2S/c1-24-16-11-15(12-17(13-16)25-2)21-22-19(14-7-4-3-5-8-14)20(23-21)18-9-6-10-26-18/h3-13H,1-2H3,(H,22,23) |
Clave InChI |
UVZBTYVOYQACON-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)

![N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B11653453.png)
![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653456.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)

![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
![(2E)-2-{(2Z)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11653498.png)
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11653511.png)
![17-(2-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11653513.png)
